molecular formula C9H10N2O2 B178712 6-nitro-2,3-dihydro-1H-inden-5-amine CAS No. 52957-66-1

6-nitro-2,3-dihydro-1H-inden-5-amine

Cat. No. B178712
CAS RN: 52957-66-1
M. Wt: 178.19 g/mol
InChI Key: HLUYEDQKIFUIIP-UHFFFAOYSA-N
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Patent
US06251903B1

Procedure details

A solution of 200 mg (1.12 mmol) of 5-amino 6-nitroindan and 1.14 g (6.01 mmol) of SnCl2 in 8 mL of ethanol was heated at 70° C. for 2 h. It was evaporated to remove the ethanol. The residue was treated with 40% aqueous NaOH to pH =12. The mixture was diluted with 4 mL of water and extracted with CHCl3(3×10 mL). The extract was dried (MgSO4) and evaporated to leave a yellow crystalline solid (162 mg, 97%). 1H NMR (CDCl3), 2.012 (m, 2), 2.173 (t, 4, J=7.25), 3.301 (sb, 4), 6.614 (s, 2).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:11]([O-])=O)[CH2:7][CH2:6][CH2:5]2.Cl[Sn]Cl>C(O)C>[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[NH2:11])[CH2:7][CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1C=C2CCCC2=CC1[N+](=O)[O-]
Name
Quantity
1.14 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was evaporated
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
ADDITION
Type
ADDITION
Details
The residue was treated with 40% aqueous NaOH
ADDITION
Type
ADDITION
Details
The mixture was diluted with 4 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3(3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CCCC2=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 162 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.